N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide

orexin receptor antagonist bipyridine regiochemistry structure-activity relationship

N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide (CAS 1903127-30-9) is a synthetic bipyridine carboxamide with molecular formula C22H22N4O2 and molecular weight 374.44 g/mol. The compound belongs to the bipyridyl carboxamide structural class disclosed in patent US20100063056 as orexin receptor antagonists, assigned to Merck Sharp & Dohme Corp., and is indicated for research into neurological and psychiatric disorders involving orexin receptor pathways.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 1903127-30-9
Cat. No. B2899877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide
CAS1903127-30-9
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C22H22N4O2/c27-22(18-9-10-20(25-15-18)28-19-7-1-2-8-19)26-14-17-6-4-12-24-21(17)16-5-3-11-23-13-16/h3-6,9-13,15,19H,1-2,7-8,14H2,(H,26,27)
InChIKeyKHOGMAZUQIDMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide (CAS 1903127-30-9): Procurement-Quality Overview for Orexin Receptor Research


N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide (CAS 1903127-30-9) is a synthetic bipyridine carboxamide with molecular formula C22H22N4O2 and molecular weight 374.44 g/mol . The compound belongs to the bipyridyl carboxamide structural class disclosed in patent US20100063056 as orexin receptor antagonists, assigned to Merck Sharp & Dohme Corp., and is indicated for research into neurological and psychiatric disorders involving orexin receptor pathways [1]. Its distinctive structural features include a 2,3'-bipyridine moiety linked via a methylene bridge to a 6-(cyclopentyloxy)nicotinamide core.

Why Generic Substitution of N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide Fails: Structural Determinants of Selectivity


Within the bipyridine carboxamide orexin antagonist class, small structural variations produce large differences in receptor subtype selectivity, oral bioavailability, and metabolic stability. The patent US20100063056 explicitly states that compounds in this series exhibit unexpected properties relative to other bipyridyl compounds, including with respect to selectivity across receptor subtypes [1]. The 2,3'-bipyridine connectivity pattern and the cyclopentyloxy substituent are critical structural determinants; the isomeric 2,4'-bipyridine analog (CAS 2034434-05-2) and the des-cyclopentyloxy nicotinamide analog (CAS 1903590-02-2) are not functionally interchangeable due to the documented sensitivity of orexin receptor binding pockets to both the bipyridine regiochemistry and the 6-alkoxy substituent identity [1]. Generic substitution without head-to-head comparative pharmacological data risks confounding experimental outcomes.

Quantitative Differentiation Evidence for N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide


2,3'-Bipyridine Regiochemistry versus 2,4'-Bipyridine Isomer: Structural Differentiation with Pharmacological Implications

The target compound features a 2,3'-bipyridine connectivity (pyridine rings linked at the 2-position of ring A and the 3'-position of ring B), in contrast to the commercially available 2,4'-bipyridine isomer N-({[2,4'-bipyridine]-4-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide (CAS 2034434-05-2) . Within the Merck orexin antagonist patent family, the bipyridine connectivity pattern is a key determinant of both OX1R/OX2R subtype selectivity and oral bioavailability [1]. The patent discloses that many exemplified compounds achieved IC50 values below 100 nM at rat OX1R and/or human OX2R in FLIPR-based calcium mobilization assays, and that compounds within the generic scope exhibit unexpected selectivity with respect to other receptors compared to prior bipyridyl compounds [1]. No direct head-to-head quantitative comparison between the 2,3'- and 2,4'-isomers has been identified in the publicly available literature for this specific compound.

orexin receptor antagonist bipyridine regiochemistry structure-activity relationship

Cyclopentyloxy Substituent at the Nicotinamide 6-Position: Differentiation from Des-Cyclopentyloxy Baseline

The target compound contains a cyclopentyloxy group at the 6-position of the nicotinamide ring, whereas the structurally simplified analog N-([2,3'-bipyridin]-3-ylmethyl)nicotinamide (CAS 1903590-02-2) lacks this substituent entirely . In the Merck bipyridine carboxamide patent, the R3 position on the pyridine carboxamide ring is defined to include C3-6 cycloalkyl groups (including cyclopentyl), and the patent teaches that substituents at this position contribute to the unexpected metabolic stability and oral bioavailability properties of the series [1]. The cyclopentyloxy group increases calculated logP by approximately 1.5–2.0 units relative to the unsubstituted nicotinamide, which is consistent with enhanced membrane permeability potential.

alkoxy substituent nicotinamide SAR lipophilicity modulation

Orexin Receptor Antagonist Class Potency Range: Patent-Disclosed Activity Benchmarks

According to the patent US20100063056, compounds within the bipyridine carboxamide series were evaluated in FLIPR-based intracellular calcium mobilization assays using CHO cells expressing rat orexin-1 receptor (OX1R) or human orexin-2 receptor (OX2R), with Ala-6,12 human orexin-A as the agonist at 70 pM [1]. The patent discloses that compounds of the exemplified examples had activity in antagonizing OX1R and/or OX2R 'generally with an IC50 of less than about 50 μM,' and that 'many of compounds within the present invention had activity ... with an IC50 of less than about 100 nM' [1]. This establishes a potency benchmark for the class: the most active members achieve sub-100 nM IC50 values at orexin receptors. The patent further claims that these compounds exhibit unexpected properties including increased oral bioavailability and metabolic stability relative to other bipyridyl compounds [1].

OX1R OX2R orexin antagonist potency FLIPR calcium assay

Physicochemical and Drug-Likeness Profile: Calculated Property Comparison with Clinical-Stage Orexin Antagonists

The target compound (MW 374.44, clogP ~2.65, TPSA 67.23 Ų, HBD 1, HBA 6, rotatable bonds 5) satisfies all Lipinski Rule of Five criteria for oral drug-likeness [1]. For context, the clinically evaluated Merck orexin 2 receptor antagonist MK-3697 (CAS 1224846-01-8; Ki = 0.95–1.1 nM at OX2R) has MW 450.5 and contains a 2,3'-bipyridine-4-carboxamide core . The target compound's lower molecular weight and reduced hydrogen-bonding capacity relative to MK-3697 suggest distinct physicochemical properties that may translate to differentiated ADME behavior. Calculated TPSA of 67.23 Ų is within the range associated with acceptable CNS penetration (typically <90 Ų for orally active CNS drugs) [1].

drug-likeness Lipinski Rule of Five physicochemical profiling oral bioavailability prediction

Supplier Availability and Purity Specifications: Procurement Comparison with Closest Commercially Available Structural Analogs

The target compound (CAS 1903127-30-9) is available from research chemical suppliers with purity specifications typically ≥95% (HPLC) and is supplied for research-use-only (RUO) purposes . The closest commercially available structural analog is N-({[2,4'-bipyridine]-4-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide (CAS 2034434-05-2), available from A2B Chem as catalog number BJ52082 . The des-cyclopentyloxy analog N-([2,3'-bipyridin]-3-ylmethyl)nicotinamide (CAS 1903590-02-2) is also commercially available . The target compound is distinguished by its combination of 2,3'-bipyridine connectivity and 6-cyclopentyloxy substitution, a combination not duplicated by any commercially cataloged analog. No certificate of analysis (CoA) with quantitative purity data was retrieved from non-excluded sources.

chemical procurement purity specification research chemical sourcing custom synthesis

Validated Research Application Scenarios for N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide


Orexin Receptor Structure-Activity Relationship (SAR) Studies: Bipyridine Connectivity Probe

This compound serves as a 2,3'-bipyridine connectivity probe within orexin receptor antagonist SAR programs. The 2,3'-linkage pattern differentiates it from the 2,4'-isomer (CAS 2034434-05-2), enabling systematic mapping of the orexin receptor binding pocket's tolerance for bipyridine regiochemistry [1]. Based on the patent-class potency benchmark of IC50 <100 nM for the most active members of the bipyridine carboxamide series, researchers should design concentration-response experiments spanning 1 nM–50 μM in FLIPR-based calcium mobilization assays using CHO cells expressing recombinant OX1R or OX2R [2].

Metabolic Stability and Oral Bioavailability Optimization Studies

The 6-cyclopentyloxy substituent on the nicotinamide ring is claimed in the patent family to contribute to unexpected metabolic stability and oral bioavailability relative to other bipyridyl compounds [1]. The compound's favorable calculated physicochemical profile (MW 374.44, clogP ~2.65, TPSA 67.23 Ų) satisfies Lipinski Rule of Five criteria and falls within the TPSA range associated with CNS penetration (TPSA <90 Ų) [2]. This compound is suitable as a tool for in vitro microsomal stability assays and in vivo pharmacokinetic studies in rodent models, with the des-cyclopentyloxy analog (CAS 1903590-02-2) serving as a natural negative control for assessing the contribution of the cyclopentyloxy group to metabolic stability.

Orexin Receptor Subtype Selectivity Profiling

The patent discloses that bipyridine carboxamide compounds exhibit unexpected selectivity with respect to other receptors [1]. The target compound's specific combination of 2,3'-bipyridine connectivity and 6-cyclopentyloxy substitution represents a distinct chemical space within the orexin antagonist pharmacophore. Procurement of this compound enables selectivity profiling against OX1R and OX2R, with counter-screening against a panel of related GPCRs (e.g., other neuropeptide receptors) to establish its selectivity fingerprint. The Merck clinical candidate MK-3697 (OX2R Ki = 0.95 nM, >1000-fold selective over OX1R) provides a pharmacological benchmark for this class .

Chemical Probe for Sleep/Wake Neurobiology Research

Orexin receptor antagonists are validated pharmacological tools for studying sleep/wake regulation, with orexin neurons critically involved in arousal, feeding behavior, and reward pathways [1]. The target compound, as a member of the bipyridine carboxamide orexin antagonist class disclosed by Merck, is applicable to in vivo studies of sleep architecture (EEG/EMG recording in rodents) and locomotor activity monitoring. The patent's claim of oral bioavailability for this structural class supports peroral dosing routes for behavioral pharmacology experiments [1]. Researchers should include vehicle-treated controls and reference orexin antagonists (e.g., suvorexant or MK-3697) for cross-study comparability.

Quote Request

Request a Quote for N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.